o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
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Overview
Description
o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a diazo compound with the molecular formula C17H12N2O5S. It is known for its unique chemical structure, which includes a diazo group (-N=N-) attached to a naphthalene ring system. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method includes the reaction of o-anisidine with nitrous acid to form the diazonium salt, which is then coupled with a naphthalene derivative under controlled conditions . The reaction conditions often require low temperatures and acidic environments to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The diazo group can be reduced to form amines.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the diazo group .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions yield amines, while substitution reactions yield various substituted naphthalene derivatives .
Scientific Research Applications
o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is used in several scientific research fields, including:
Chemistry: As a reagent for the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme mechanisms and protein labeling.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates, such as carbocations or free radicals, upon decomposition of the diazo group. These intermediates can then react with various molecular targets, leading to the formation of new chemical bonds and complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
Uniqueness
o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to the presence of the anisyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
82758-42-7 |
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Molecular Formula |
C17H12N2O5S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-diazonio-5-(2-methoxyphenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O5S/c1-23-14-6-2-3-7-15(14)24-25(21,22)16-8-4-5-12-11(16)9-10-13(19-18)17(12)20/h2-10H,1H3 |
InChI Key |
QAILIPQASZHXES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
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